molecular formula C15H22N2O2 B14835048 6-Tert-butyl-5-cyclopropoxy-N,N-dimethylpicolinamide

6-Tert-butyl-5-cyclopropoxy-N,N-dimethylpicolinamide

Cat. No.: B14835048
M. Wt: 262.35 g/mol
InChI Key: QMJWUZMZCKCPTA-UHFFFAOYSA-N
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Description

6-Tert-butyl-5-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.351 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a dimethylpicolinamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 6-Tert-butyl-5-cyclopropoxy-N,N-dimethylpicolinamide involves several steps. One common synthetic route includes the reaction of 6-tert-butyl-5-hydroxy-N,N-dimethylpicolinamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Tert-butyl-5-cyclopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including:

Scientific Research Applications

6-Tert-butyl-5-cyclopropoxy-N,N-dimethylpicolinamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 6-Tert-butyl-5-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

6-Tert-butyl-5-cyclopropoxy-N,N-dimethylpicolinamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

6-tert-butyl-5-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)13-12(19-10-6-7-10)9-8-11(16-13)14(18)17(4)5/h8-10H,6-7H2,1-5H3

InChI Key

QMJWUZMZCKCPTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=N1)C(=O)N(C)C)OC2CC2

Origin of Product

United States

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